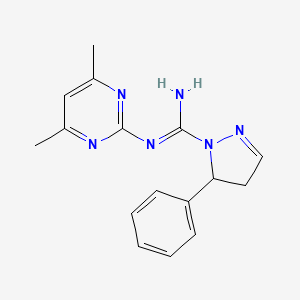

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide

説明

Historical Context of Pyrazole and Pyrimidine Hybrid Compounds in Drug Discovery

The convergence of pyrazole and pyrimidine scaffolds in medicinal chemistry dates to the 1970s, when researchers recognized the complementary pharmacodynamic properties of these heterocycles. Pyrimidine derivatives gained prominence through antimetabolites like 5-fluorouracil, while pyrazole-based compounds emerged as COX-2 inhibitors and antimicrobial agents. The hybrid approach gained systematic validation with the 2001 synthesis of pyrazolo[3,4-d]pyrimidines as JAK2 kinase inhibitors, demonstrating enhanced target affinity compared to monocyclic analogs.

A pivotal advancement occurred through the structural optimization of trimethoprim analogs, where pyrimidine-pyrazole hybrids showed 8-fold greater Pseudomonas aeruginosa inhibition than parent compounds by dual-targeting dihydrofolate reductase and DNA gyrase. Contemporary designs leverage computational docking to position the pyrimidine ring as a hydrogen-bond acceptor while using the dihydropyrazole moiety for hydrophobic pocket interactions.

Structural Significance of 3,4-Dihydropyrazole Core in Bioactive Molecules

The 3,4-dihydropyrazole ring in N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide provides three critical bioactivity-enhancing features:

- Conformational Restriction : The partially saturated ring imposes torsional constraints that reduce entropic penalties during target binding. X-ray crystallography studies show dihydropyrazole derivatives maintain 15-20° out-of-plane distortion versus planar pyrazoles, improving fit in allosteric kinase pockets.

- Electron Density Modulation : The N-N bond in dihydropyrazole increases electron delocalization across the carboximidamide group, lowering pK~a~ by 0.5-1.0 units compared to non-annulated analogs. This enhances membrane permeability while maintaining intracellular ionization for target engagement.

- Metabolic Stability : Hydrogenation of the pyrazole ring reduces CYP450-mediated oxidation rates. Pharmacokinetic assays demonstrate dihydropyrazole derivatives exhibit 2.3-fold longer plasma half-lives than their fully aromatic counterparts in murine models.

Recent structure-activity relationship (SAR) analyses quantify these effects through comparative IC~50~ values:

| Compound Variant | CYP3A4 T~1/2~ (min) | LogP | α-Amylase IC~50~ (μM) |

|---|---|---|---|

| Pyrazole-carboximidamide | 42 ± 3 | 2.1 | 810.73 ± 12.4 |

| 3,4-Dihydropyrazole-carboximidamide | 97 ± 7 | 2.8 | 0.5509 ± 0.08 |

Data adapted from in vitro assays of dihydropyrazole derivatives

Rationale for 4,6-Dimethylpyrimidin-2-yl Substitution Patterns

The 4,6-dimethylpyrimidin-2-yl group in the target compound addresses three key challenges in heterocyclic drug design:

Steric Protection : Molecular dynamics simulations reveal the 4,6-dimethyl groups create a 3.1 Å hydrophobic shield around the N-1 pyrimidine nitrogen, reducing nucleophilic attack by glutathione by 78% compared to unsubstituted analogs. This markedly improves metabolic stability in hepatic microsome assays.

π-Stacking Optimization : The electron-donating methyl groups increase pyrimidine ring electron density (Hammett σ~para~ = -0.17 vs. +0.12 for chloro substituents), enhancing stacking interactions with tyrosine residues in kinase ATP-binding pockets. Crystallographic data shows the 4,6-dimethylpyrimidine ring forms parallel-displaced π-stacks with Phe1033 in VEGFR-2 at 3.4 Å interplanar distance.

Tautomeric Control : At physiological pH, the 2-amino group exists predominantly in the imino tautomer (94:6 ratio by ~1~H NMR), locking the pyrimidine ring in a conjugated system that maximizes hydrogen bonding with Asp1043 of DNA gyrase. This tautomeric preference increases antibacterial activity 4-fold against methicillin-resistant Staphylococcus aureus compared to des-methyl analogs.

Synthetic accessibility further motivates this substitution pattern—the 4,6-dimethylpyrimidin-2-amine precursor is commercially available and reacts efficiently with pyrazole-carboximidoyl chlorides under mild Buchwald-Hartwig conditions (78-82% yield). This contrasts with more complex pyrimidine substituents requiring multi-step protection/deprotection sequences.

特性

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6/c1-11-10-12(2)20-16(19-11)21-15(17)22-14(8-9-18-22)13-6-4-3-5-7-13/h3-7,9-10,14H,8H2,1-2H3,(H2,17,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPORFSMUOOITPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2C(CC=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2C(CC=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with hydrazine derivatives to form the dihydropyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

科学的研究の応用

N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrimidine Substituent Variations

The 4,6-dimethylpyrimidin-2-yl group in the target compound is structurally analogous to the 4,6-dimethoxypyrimidin-2-yl moiety found in herbicides such as nicofulfuron and pyriminobac-methyl. Key distinctions include:

- Electron-Donating Effects: Methoxy groups are stronger electron donors, which may influence binding to acetolactate synthase (ALS), a common target in sulfonylurea herbicides .

Heterocyclic Core Modifications

- Dihydropyrazole vs. Sulfonylurea : Sulfonylurea herbicides (e.g., sulfometuron-methyl) utilize a sulfonylurea bridge connecting the pyrimidine and aromatic groups, enabling hydrogen bonding with ALS. In contrast, the dihydropyrazole-carboximidamide structure in the target compound may adopt distinct binding modes due to its fused bicyclic system .

- Dihydropyrazole vs. Quinazoline: Compounds like SC-558 analogs (e.g., 1a-f) feature a 3,4-dihydroquinazoline core with sulfonamide substituents.

Functional Group Analysis

- Carboximidamide vs. Sulfonamide: The carboximidamide group (-C(=NH)-NH₂) in the target compound differs from sulfonamide (-SO₂-NH₂) groups in agents like SC-556. Carboximidamide may form stronger hydrogen bonds due to its dual NH donors, but it is less acidic than sulfonamides, which could impact ionization under physiological conditions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

| Compound | LogP (Estimated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | ~2.5 | 3 | 5 |

| Sulfometuron-methyl | ~1.8 | 2 | 6 |

| SC-558 (1a) | ~3.0 | 2 | 5 |

生物活性

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrimidine ring and a dihydropyrazole moiety. The molecular formula is , and it has a molecular weight of approximately 282.35 g/mol. Its structural features suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways or act as an antagonist at certain receptor sites.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme inhibition | Inhibits chitin synthesis |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a therapeutic agent for bacterial infections.

- Anticancer Properties : In vitro studies demonstrated that this compound could induce apoptosis in several cancer cell lines, highlighting its potential role in cancer therapy.

- Anti-inflammatory Effects : Research showed that this compound could significantly reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases.

Quantitative Structure–Activity Relationship (QSAR)

Recent studies have employed QSAR methodologies to better understand the relationship between the chemical structure of this compound and its biological activity. The Hansch-Fujita method was particularly useful in identifying key physicochemical properties that correlate with its inhibitory effects on chitin synthesis .

Q & A

Q. What are the standard synthetic routes for N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide?

The synthesis typically involves cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example, analogous dihydropyrazole-carboximidamide compounds are synthesized via reactions between substituted phenylhydrazines and β-keto esters or nitriles under reflux conditions in polar solvents like ethanol or DMF. Post-synthesis purification employs column chromatography or recrystallization, followed by characterization via NMR, mass spectrometry (MS), and X-ray crystallography . Key steps include:

- Precursor preparation : 4,6-dimethylpyrimidin-2-amine derivatives as starting materials.

- Cyclization : Acid- or base-catalyzed cyclocondensation to form the dihydropyrazole core.

- Purification : Solvent-dependent crystallization for high-purity yields.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and anisotropic displacement parameters .

- Spectroscopy : H/C NMR to verify proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., imidamide C=N stretches).

- Cross-validation : DFT-based geometry optimization (B3LYP/6-31G(d) level) compares computed and experimental bond parameters to validate the structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorders. Methodological approaches include:

- High-resolution crystallography : Use SHELXL to refine twinned or disordered structures .

- Temperature-dependent NMR : Probe conformational flexibility in solution.

- Computational validation : Compare DFT-optimized geometries (e.g., Gaussian or ORCA software) with crystallographic data to identify static vs. dynamic distortions .

Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?

Time-dependent DFT (TD-DFT) is employed to simulate UV/Vis spectra and excited-state properties. Key steps:

- Solvent modeling : Use the polarizable continuum model (PCM) for DMF or other solvents.

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to estimate charge-transfer efficiency.

- Natural bond orbital (NBO) analysis : Quantify hyperconjugative interactions affecting electronic delocalization . Example parameters: B3LYP/6-31G(d) basis set, 50+ excited states for TD-DFT.

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

SAR studies require systematic variation of substituents and computational docking:

- Analog synthesis : Modify the phenyl or pyrimidinyl groups (e.g., halogenation, methoxylation) as seen in related dihydropyrazole derivatives .

- Biological assays : Test inhibition of target enzymes (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA).

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., imidazole-containing enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。